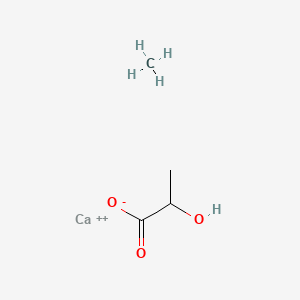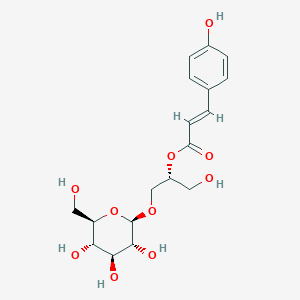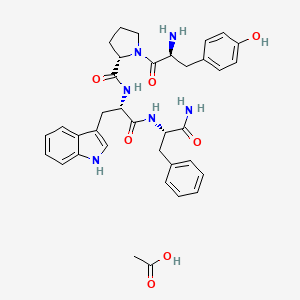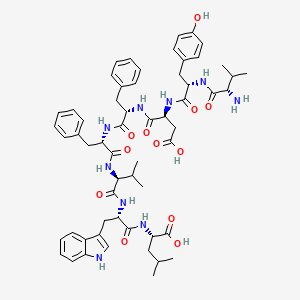
Sitosterol sulfate (trimethylamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sitosterol sulfate (trimethylamine) is a compound that combines the properties of sitosterol, a plant sterol, with sulfate and trimethylamine groups. Sitosterol is a naturally occurring phytosterol found in various plant sources, including nuts, seeds, and vegetable oils. The addition of sulfate and trimethylamine groups enhances its solubility and biological activity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sitosterol sulfate (trimethylamine) typically involves the sulfation of sitosterol using sulfur trioxide-amine complexes. One common method is the reaction of sitosterol with sulfur trioxide-trimethylamine complex (Me3NSO3) under controlled conditions. This reaction results in the formation of sitosterol sulfate with trimethylamine as a byproduct .
Industrial Production Methods: Industrial production of sitosterol sulfate (trimethylamine) often employs supercritical fluid extraction techniques to isolate sitosterol from plant sources. The isolated sitosterol is then subjected to sulfation using sulfur trioxide-amine complexes. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sitosterol sulfate (trimethylamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sitosterol sulfate oxides.
Reduction: Reduction reactions can convert sitosterol sulfate back to sitosterol.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sitosterol sulfate oxides.
Reduction: Sitosterol.
Substitution: Various substituted sitosterol derivatives.
Scientific Research Applications
Sitosterol sulfate (trimethylamine) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Medicine: Investigated for its anti-inflammatory, antioxidant, and cholesterol-lowering properties.
Industry: Utilized in the formulation of dietary supplements and functional foods due to its health benefits.
Mechanism of Action
The mechanism of action of sitosterol sulfate (trimethylamine) involves multiple pathways:
Inhibition of Trimethylamine Production: The compound regulates gut microbiota, reducing the production of trimethylamine, which is converted to trimethylamine-N-oxide (TMAO), a compound implicated in atherosclerosis.
Anti-inflammatory and Antioxidant Effects: Sitosterol sulfate exerts anti-inflammatory effects by modulating inflammatory pathways and enhances antioxidant defense by scavenging free radicals.
Cholesterol Metabolism: It competes with cholesterol for absorption in the intestines, thereby lowering blood cholesterol levels.
Comparison with Similar Compounds
Cholesterol: A sterol found in animal cells, similar in structure but different in biological effects.
Campesterol: Another plant sterol with similar cholesterol-lowering properties.
Stigmasterol: A phytosterol with anti-inflammatory and cholesterol-lowering effects.
Uniqueness: Sitosterol sulfate (trimethylamine) is unique due to its combined properties of sitosterol, sulfate, and trimethylamine groups. This combination enhances its solubility, bioavailability, and biological activity, making it more effective in regulating cholesterol levels and exerting anti-inflammatory and antioxidant effects compared to its counterparts .
Properties
Molecular Formula |
C33H63NO4S |
|---|---|
Molecular Weight |
569.9 g/mol |
IUPAC Name |
N,N-dimethylmethanamine;[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;methane |
InChI |
InChI=1S/C29H50O4S.C3H9N.CH4/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(33-34(30,31)32)14-16-28(22,5)27(24)15-17-29(25,26)6;1-4(2)3;/h10,19-21,23-27H,7-9,11-18H2,1-6H3,(H,30,31,32);1-3H3;1H4 |
InChI Key |
VEKYMVCJNVYTMI-UHFFFAOYSA-N |
Canonical SMILES |
C.CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C)C(C)C.CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(dimethylamino)ethoxy]-N-[3-[4-(hydroxycarbamoyl)phenyl]prop-2-ynyl]-1H-indole-2-carboxamide;hydrochloride](/img/structure/B10855135.png)

![tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-hydroxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B10855144.png)
![4-chloro-5-[(2Z)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3(2H)-one](/img/structure/B10855150.png)

![N,N-dimethylmethanamine;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;methane](/img/structure/B10855165.png)
![(2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B10855170.png)



![[Glu4]-Oxytocin (acetate)](/img/structure/B10855209.png)


![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B10855218.png)
